N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine is a chemical compound with the molecular formula C10H17NO It is a derivative of cyclohexane and contains a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine typically involves the reaction of 2-methyl-5-(propan-2-ylidene)cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol
- (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
Uniqueness
N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63843-07-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(2-methyl-5-propan-2-ylidenecyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,12H,5-6H2,1-3H3 |
InChI Key |
MZBUHDJZJZCLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(C)C)CC1=NO |
Origin of Product |
United States |
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